1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c1-24-18-6-2-3-7-19(18)25(29(24,27)28)15-14-23-20(26)21(12-4-5-13-21)16-8-10-17(22)11-9-16/h2-3,6-11H,4-5,12-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWLNZRVKNAZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiadiazole Ring
The benzo[c]thiadiazole scaffold is synthesized from 1,2-diaminobenzene derivatives. A representative protocol involves:
- Sulfur insertion : Treatment of 3-methyl-1,2-diaminobenzene with sulfur monochloride ($$ \text{S}2\text{Cl}2 $$) in anhydrous dichloromethane under nitrogen, yielding the thiadiazole ring.
- Oxidation to sulfone : The thiadiazole intermediate is oxidized using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid to form the 2,2-dioxide functionality.
Reaction conditions :
Introduction of the Ethylamine Side Chain
The ethylamine group is introduced via alkylation:
- Deprotonation : The nitrogen at position 1 of the thiadiazole dioxide is deprotonated using sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF).
- Alkylation : Reaction with 2-bromoethylamine hydrobromide at 60°C for 12 hours, followed by neutralization and extraction.
Key parameters :
- Solvent: Dry THF.
- Yield: 50–60% after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of the Cyclopentanecarboxamide Moiety
Preparation of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid
- Friedel-Crafts alkylation : Cyclopentyl chloride reacts with 4-chlorobenzene in the presence of aluminum chloride ($$ \text{AlCl}_3 $$) to form 1-(4-chlorophenyl)cyclopentane.
- Oxidation : The cyclopentane derivative is oxidized using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions to yield the carboxylic acid.
Optimization notes :
- Reaction time: 24–48 hours for alkylation; 6 hours for oxidation.
- Yield: 40–50% after acid-base extraction.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane at reflux to form the corresponding acid chloride.
Critical steps :
- Removal of excess $$ \text{SOCl}_2 $$ via distillation.
- Storage under anhydrous conditions.
Final Amide Coupling
The acid chloride (1.2 equiv) is reacted with the ethylamine-functionalized thiadiazole dioxide (1.0 equiv) in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base:
- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
- Workup : The mixture is washed with water, dried over magnesium sulfate, and concentrated.
- Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the final product.
Yield : 55–65% after purification.
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates and Final Product
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or activator of specific enzymes or receptors.
Industry: The compound might be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Thieno[3,4-c]Pyrazole Derivative ()
The compound 1-(4-chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide shares the 4-chlorophenyl-cyclopentanecarboxamide backbone but replaces the benzo[c][1,2,5]thiadiazole with a thieno[3,4-c]pyrazole ring. Key differences include:
- Electron Effects: The thienopyrazole lacks sulfone groups, reducing electron-withdrawing capacity compared to the target compound. This may decrease metabolic stability or alter binding kinetics in biological systems.
Triazole-Thione Derivatives ()
The triazole-thione compound (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione shares chlorophenyl groups but diverges in core structure. The triazole-thione system is smaller and more planar than the benzo[c][1,2,5]thiadiazole, favoring interactions with flat binding sites (e.g., kinase ATP pockets). Hydrogen-bonding capacity via the thione group may enhance solubility but reduce membrane permeability compared to the sulfone-rich target compound .
Carboxamide-Linked Cycloalkane Derivatives
Cyclopropane Analogs ()
Compound 72 from features a cyclopropanecarboxamide linked to a thiazol-methoxyphenyl system.
Hydrazinecarboxamide Derivatives ()
The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide incorporates a hydrazinecarboxamide linker and imidazole group. The imine functionality (confirmed via X-ray crystallography) introduces pH-dependent reactivity, unlike the stable amide bond in the target compound. This may limit its utility in environments prone to hydrolysis .
Key Structural and Functional Insights
- Chlorophenyl Motif : Ubiquitous in analogs (–6), this group likely enhances lipophilicity and π-π stacking interactions.
- Heterocyclic Diversity: The benzo[c][1,2,5]thiadiazole in the target compound offers unique electronic properties compared to thienopyrazoles, triazoles, or imidazoles in analogs.
- Sulfone vs. Thione/Thioether : Sulfone groups improve oxidative stability and polarity, whereas thione/thioether groups () may confer redox activity or metal-binding capacity.
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide is a novel synthetic molecule that belongs to the class of thiadiazole derivatives. Compounds in this class have garnered attention for their diverse biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈ClN₃O₄S₂
- Molecular Weight : 415.9 g/mol
- CAS Number : 2034489-52-4
The structure features a chlorophenyl group and a thiadiazole moiety, which are critical for its biological interactions.
Research indicates that compounds containing the thiadiazole ring often exhibit their biological effects through several mechanisms:
- Cytotoxicity : Many thiadiazole derivatives induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis.
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication by interfering with viral protein synthesis or assembly.
Anticancer Activity
A study focused on similar thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes relevant findings:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| Target Compound | MCF-7/HepG2 | TBD | TBD |
The compound's ability to induce cell cycle arrest and promote apoptotic pathways suggests its potential as an anticancer agent.
Antiviral Activity
In vitro studies have also indicated that thiadiazole derivatives can exhibit antiviral properties. For instance, some compounds demonstrated approximately 50% inhibition of Tobacco Mosaic Virus (TMV), indicating potential utility in agricultural applications as antiviral agents.
Case Studies
-
In Vitro Cytotoxicity Assays : A comprehensive study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using the MTT assay. The results indicated that modifications to the thiadiazole structure significantly influenced cytotoxic potency.
- Example : The derivative with a piperazine moiety showed enhanced activity compared to simpler structures.
- In Vivo Studies : Preliminary animal studies involving tumor-bearing mice treated with similar compounds have shown promising results in targeting sarcoma cells effectively, warranting further investigation into pharmacokinetics and biodistribution.
Q & A
Q. What are the key steps in synthesizing 1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling the cyclopentanecarboxylic acid derivative with the amine-containing thiadiazole moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Cyclization/Functionalization : Constructing the benzo[c][1,2,5]thiadiazole ring via oxidative cyclization of o-phenylenediamine derivatives under controlled conditions .
- Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Catalysts : Use palladium or copper catalysts for coupling reactions .
- Monitoring : Track progress via TLC (Rf analysis) or HPLC to ensure intermediate purity .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chlorophenyl/thiadiazole) and amide NH signals (δ 8.5–10.0 ppm). Splitting patterns confirm substituent positions .
- ¹³C NMR : Detect carbonyl carbons (δ ~165–170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfone S=O bands (~1300–1150 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under different conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solvent), followed by dilution in PBS or ethanol for biological assays. Limited aqueous solubility is common due to aromatic/heterocyclic groups .
- Stability :
- pH : Assess degradation via HPLC at pH 2–9 (e.g., simulate gastric/physiological conditions).
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core modifications :
- Vary substituents on the chlorophenyl (e.g., –F, –OCH₃) or thiadiazole (e.g., alkyl vs. aryl groups) .
- Replace cyclopentane with cyclohexane to assess steric effects .
- Assays :
- In vitro : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays .
- Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., ibuprofen for COX-2 assays) .
- Dose-response curves : Confirm activity across a wide concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .
- Meta-analysis : Compare data with structurally similar compounds (e.g., benzo[c]thiadiazole derivatives) to identify trends .
Q. How to evaluate metabolic stability using in vitro models?
- Methodological Answer :
- Liver microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS over 60 minutes .
- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How to perform computational modeling to predict the compound’s binding to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to crystallized targets (e.g., COX-2 PDB: 5KIR). Focus on key interactions:
- Amide group hydrogen bonding with active-site residues.
- Chlorophenyl/thiadiazole π-π stacking .
- Molecular dynamics (MD) : Run 100-ns simulations (AMBER/GROMACS) to assess binding stability and free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
